molecular formula C21H12Br3N3O3 B12523670 1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione CAS No. 666263-39-4

1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione

Katalognummer: B12523670
CAS-Nummer: 666263-39-4
Molekulargewicht: 594.0 g/mol
InChI-Schlüssel: GEKQAZZMBKDWHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione is a chemical compound belonging to the triazine family It is characterized by the presence of three bromophenyl groups attached to a triazinane-2,4,6-trione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with 2-bromophenylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms with bromophenyl groups. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. The bromophenyl groups play a crucial role in binding to these targets, leading to various biological effects. The compound can modulate specific pathways, resulting in its observed activities. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3,5-Tris(4-bromophenyl)-1,3,5-triazine
  • 1,3,5-Tris(2-chlorophenyl)-1,3,5-triazine
  • 1,3,5-Tris(2-fluorophenyl)-1,3,5-triazine

Uniqueness

1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

666263-39-4

Molekularformel

C21H12Br3N3O3

Molekulargewicht

594.0 g/mol

IUPAC-Name

1,3,5-tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C21H12Br3N3O3/c22-13-7-1-4-10-16(13)25-19(28)26(17-11-5-2-8-14(17)23)21(30)27(20(25)29)18-12-6-3-9-15(18)24/h1-12H

InChI-Schlüssel

GEKQAZZMBKDWHH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3Br)C4=CC=CC=C4Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.